Avatrombopag maleate
概要
説明
Avatrombopag maleate, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It acts as a thrombopoietin receptor agonist .
Synthesis Analysis
The synthesis of Avatrombopag maleate involves a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction . The synthesis begins with an α-keto halogenation of the thiophene to give the corresponding bromide . Amide bond formation with dichloronicotinic acid is accomplished by activation with phosphorus oxychloride to give the corresponding nicotinamide in 83% yield . A second nucleophilic aromatic substitution with the piperidine, followed by hydrolysis, and salt formation using maleic acid gives avatrombopag maleate in 85% yield .Molecular Structure Analysis
Avatrombopag maleate has a molecular formula of C33H38Cl2N6O7S2 and a molecular weight of 765.72 .Chemical Reactions Analysis
The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction .Physical And Chemical Properties Analysis
Avatrombopag maleate drug substance is a white to off-white, non-hygroscopic, powder that is practically insoluble in water and in 0.1 M HCl . The aqueous solubility of avatrombopag maleate at various pH levels indicates that the drug substance is practically insoluble at pH 1 to 11 .科学的研究の応用
Treatment of Thrombocytopenia in Chronic Liver Disease
Avatrombopag maleate, also known as Doptelet, is primarily recognized for its role in treating thrombocytopenia in patients with chronic liver disease. This condition is characterized by a low platelet count, which increases the risk of bleeding, especially during invasive procedures. Avatrombopag maleate, as an oral thrombopoietin receptor agonist, effectively increases platelet counts, thus reducing the need for platelet transfusions or other bleeding-related interventions. This application is substantiated by a series of Phase 3 trials, which demonstrated the drug's efficacy in elevating platelet counts to safe levels before procedures in patients with chronic liver disease (Al‐Samkari, 2018), (Terrault et al., 2014), (Terrault, Chen, Izumi, Kayali, Mitruț, Tak, Allen, Hassanein, 2018).
Use in Chronic Immune Thrombocytopenia
Another significant application of avatrombopag maleate is in the treatment of chronic immune thrombocytopenia (ITP), a condition where the immune system mistakenly attacks platelets, leading to increased bleeding risk. Avatrombopag has shown efficacy in increasing platelet counts in adults with chronic ITP, and is well tolerated with a safety profile comparable to placebo (Jurczak, Chojnowski, Mayer, Krawczyk, Jamieson, Tian, Allen, 2018), (Al‐Samkari, Aggarwal, Vredenburg, Tian, Allen, 2019).
Applications in Chemotherapy-Induced Thrombocytopenia
Research has also explored avatrombopag's potential in treating chemotherapy-induced thrombocytopenia (CIT). This condition often complicates cancer treatment,requiring adjustments in chemotherapy regimens. Avatrombopag has been tested for its ability to elevate platelet counts in patients with thrombocytopenia induced by chemotherapy. The effectiveness and safety of this application have been evaluated, demonstrating avatrombopag's potential in managing CIT and supporting the continuation of chemotherapy without the significant risk of bleeding complications (Cui, He, Hu, Tu, Huang, Zhu, Zang, Ding, Zhan, Zhao, Qian, 2022).
Pharmacokinetics and Safety Profile
Extensive research on avatrombopag maleate has also focused on its pharmacokinetics, pharmacodynamics, and safety profile. Studies have characterized the absorption, distribution, metabolism, and excretion of the drug, along with its effects on platelet counts. These investigations provide critical insights for clinicians to optimize dosing and minimize adverse effects while maximizing therapeutic benefits. The drug's safety has been assessed in various populations, including Japanese and White subjects, demonstrating its general tolerability and absence of significant adverse effects like hepatotoxicity, a notable concern with some other thrombopoietin receptor agonists (Nomoto, Pastino, Rege, Aluri, Ferry, Han, 2018).
作用機序
Upon administration, Avatrombopag maleate binds to and stimulates the thrombopoietin receptor (TPOR), which may lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . This increases the production of platelets and may prevent chemotherapy-induced thrombocytopenia (CIT) .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPBGHDNZYFNM-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027855 | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avatrombopag maleate | |
CAS RN |
677007-74-8 | |
Record name | Avatrombopag maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVATROMBOPAG MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。